1-Methoxyethyl dimethyl phosphate
Description
Overview of Phosphate (B84403) Ester Structures and Classifications
Phosphate esters are organic compounds derived from phosphoric acid. chemsrc.comchemsrc.com They are characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, which are in turn connected to organic (alkyl or aryl) groups. chemsrc.com The general structure is P(=O)(OR)₃. chemsrc.com
These esters can be classified based on the number of organic groups attached to the phosphate core:
Monoesters: One organic group is attached, leaving two acidic hydroxyl groups (e.g., R-OPO(OH)₂).
Diesters: Two organic groups are present, with one remaining acidic hydroxyl group (e.g., (R¹) (R²)O₂PO(OH)).
Triesters: Three organic groups are attached, resulting in a neutral molecule (e.g., (R¹)(R²) (R³)O₃PO).
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus chemistry is the study of organic compounds containing phosphorus. chemsrc.com This class of compounds is exceptionally versatile due to phosphorus's ability to exist in various oxidation states and coordination numbers. chemsrc.com Their significance in modern research is multifaceted:
Agriculture and Pest Control: Many organophosphorus compounds are highly effective insecticides and pesticides, acting as alternatives to persistent chlorinated hydrocarbons. chemsrc.com A well-known, though more complex, example is Dichlorvos (2,2-dichlorovinyl dimethyl phosphate).
Medicinal Chemistry: These compounds are integral to the development of new therapeutic agents and pro-drugs. Their presence is noted in bioactive natural products and endogenous biomolecules.
Catalysis: Organophosphorus molecules, particularly phosphines and phosphites, serve as crucial ligands in homogeneous catalysis, facilitating a wide range of chemical transformations. chemsrc.com
Industrial Applications: They are used as flame retardants, plasticizers, and additives in lubricants. chemsrc.com
The formation of phosphorus-carbon (P-C) or phosphorus-oxygen (P-O) bonds is a central theme in this field, enabling the synthesis of molecules with unique biological and physical properties.
Contextualizing "1-Methoxyethyl Dimethyl Phosphate" within Phosphate Chemistry
Based on its nomenclature, "this compound" is a phosphate triester. It features a central phosphorus atom bonded to four oxygen atoms. Three of these oxygens are connected to organic groups: two methyl groups and one 1-methoxyethyl group.
The structure suggests the following:
Phosphate Core: A P(=O)O₃ core, typical of a phosphate ester.
Ester Groups:
Two methyl groups (-CH₃).
One 1-methoxyethyl group (-CH(OCH₃)CH₃).
This structure places it squarely within the family of organophosphorus compounds, specifically as an ester of phosphoric acid. chemsrc.com While extensive research on this specific molecule is not widely available in public literature, its structure as a phosphate triester allows chemists to infer certain properties based on the behavior of analogous compounds. Its potential applications could theoretically span the various uses of organophosphorus compounds, although no specific uses are documented.
Properties
CAS No. |
497956-55-5 |
|---|---|
Molecular Formula |
C5H13O5P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
1-methoxyethyl dimethyl phosphate |
InChI |
InChI=1S/C5H13O5P/c1-5(7-2)10-11(6,8-3)9-4/h5H,1-4H3 |
InChI Key |
PCXLQSMJFYIXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)OP(=O)(OC)OC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1 Methoxyethyl Dimethyl Phosphate
Mechanistic Investigations of Phosphoryl Transfer Reactions
Phosphoryl transfer is a type of nucleophilic substitution reaction occurring at the phosphorus center. nih.gov These reactions are central to the function of ATPases, kinases, and phosphatases in biological systems. nih.gov Understanding the mechanisms of these reactions in simpler molecules like 1-Methoxyethyl dimethyl phosphate (B84403) provides insight into these complex enzymatic processes. The two primary mechanistic concerns are the nature of the nucleophilic attack and the character of the transition state.
Nucleophilic substitution at a tetracoordinated phosphorus center, such as in 1-Methoxyethyl dimethyl phosphate, can proceed through two main pathways: a concerted mechanism or a stepwise mechanism. scispace.comsapub.org
Concerted Mechanism (S_N2(P)-type): In this pathway, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state. scispace.comsapub.org This is analogous to the S_N2 reaction at a carbon center. The attacking nucleophile and the departing leaving group typically occupy the apical positions of a trigonal bipyramidal transition state structure. scispace.com
Stepwise Mechanism (Addition-Elimination): This pathway involves the formation of a discrete, metastable pentacoordinate intermediate, often a trigonal bipyramidal phosphorane. acs.orgresearchgate.net The reaction occurs in two steps: the nucleophile first adds to the phosphorus center to form the intermediate, which then breaks down in a second step to release the leaving group. researchgate.netsemanticscholar.org This mechanism is often invoked to explain the stereochemistry of reactions at cyclic phosphorus esters. semanticscholar.org
The specific pathway followed can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. scispace.com
The hydrolysis of phosphate esters has been a subject of considerable debate, particularly regarding whether the mechanism is associative or dissociative in nature. acs.org These terms describe the degree of bond formation to the incoming nucleophile (water or hydroxide) relative to the degree of bond fission with the leaving group in the transition state. nih.gov
Associative (A_N + D_N) Mechanism: This mechanism is characterized by a transition state with significant bond formation between the phosphorus and the incoming nucleophile. nih.gov It proceeds through a pentavalent phosphorane-like intermediate or transition state. acs.org
Dissociative (D_N + A_N) Mechanism: In this pathway, the transition state involves substantial cleavage of the bond to the leaving group, leading to a highly reactive, short-lived monomeric metaphosphate (PO₃⁻) intermediate. nih.govacs.orgpsu.edu This electrophilic species is then rapidly captured by a nucleophile. psu.edu
Theoretical studies on model compounds like monomethyl phosphate have shown that the energy barriers for both associative and dissociative pathways can be quite similar, suggesting that either mechanism could be selected depending on the specific environment, such as an enzyme's active site. acs.orgacs.org It has also been demonstrated that activation entropy, once thought to be a clear indicator of a dissociative pathway, is not a reliable diagnostic tool on its own, as both mechanisms can exhibit near-zero activation entropies. nih.govresearchgate.net
| Feature | Associative Mechanism | Dissociative Mechanism |
|---|---|---|
| Intermediate/Transition State | Pentacovalent phosphorane-like nih.govacs.org | Metaphosphate-like (PO₃⁻) nih.govacs.orgpsu.edu |
| Bonding at Transition State | Significant P-Nucleophile bond formation | Significant P-Leaving Group bond fission |
| IUPAC Nomenclature | A_N + D_N (Addition-Elimination) nih.gov | D_N + A_N (Elimination-Addition) nih.gov |
Hydrolytic Degradation Pathways
The stability of this compound in aqueous environments is determined by its susceptibility to hydrolysis, a process that can be significantly accelerated by acids, bases, or metal ions.
Under acidic conditions, the hydrolysis of phosphate esters is generally initiated by the protonation of one of the phosphoryl oxygen atoms. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. Studies on related compounds, such as O-methyl dimethylthiophosphinate, provide evidence that these reactions can proceed through the formation of a pentacoordinate intermediate. rsc.org The subsequent steps involve the departure of the leaving group, facilitated by the protonated environment.
In alkaline or basic solutions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the phosphorus center. Hydroxide is a much stronger nucleophile than water, leading to a significant rate enhancement. The reaction typically proceeds via an associative pathway, forming a pentacoordinate trigonal bipyramidal intermediate or transition state. researchgate.net This intermediate then expels the leaving group (alkoxide) to yield the final phosphate product. Studies on the hydrolysis of methyl ethylene phosphate in strong alkali have shown that the reaction proceeds through a pentacovalent intermediate. datapdf.com
Metal ions can be potent catalysts for the hydrolysis of phosphate esters, a strategy frequently employed by metalloenzymes like phosphatases. rsc.orgnih.gov The catalytic effect of metal ions can be attributed to several key roles: nih.gov
Lewis Acid Activation: The metal ion coordinates to a phosphoryl oxygen, polarizing the P=O bond and increasing the positive charge on the phosphorus atom, thereby activating it for nucleophilic attack. nih.gov
Nucleophile Generation: A metal-bound water molecule is more acidic than free water. Deprotonation of this coordinated water generates a metal-bound hydroxide ion, which is a potent nucleophile, even at neutral pH.
Leaving Group Stabilization: The metal ion can coordinate to and stabilize the departing alkoxide leaving group.
The presence of one or two metal ions in the catalytic center can influence the preferred reaction mechanism. rsc.org Theoretical studies suggest that in the absence of metal ions, a dissociative-like (D_N + A_N) process may be favored, whereas the presence of two metal ions favors an associative (A_N + D_N) pathway. rsc.org
| Catalyst Type | Key Mechanistic Step | Effect on Phosphorus Center |
|---|---|---|
| Acid (H⁺) | Protonation of phosphoryl oxygen | Increases electrophilicity |
| Base (OH⁻) | Direct nucleophilic attack by OH⁻ | Provides a strong nucleophile |
| Metal Ion (Mⁿ⁺) | Lewis acid activation, generation of M-OH nucleophile nih.gov | Increases electrophilicity and provides a potent nucleophile nih.gov |
Intramolecular Rearrangements and Isomerization Processes of this compound
Phosphonate-Phosphate Rearrangements
The phosphonate-phosphate rearrangement is a significant isomerization process in organophosphorus chemistry, involving the migration of a phosphoryl group. This type of rearrangement is particularly relevant for α-hydroxyphosphonates, which can rearrange to form phosphate esters. The driving force behind this rearrangement is the greater thermodynamic stability of the P-O bond compared to the P-C bond.
While direct studies on this compound are not extensively detailed in the available literature, the principles of phosphonate-phosphate rearrangements in analogous structures provide a strong basis for understanding its potential behavior. The general mechanism involves the deprotonation of the hydroxyl group of an α-hydroxyphosphonate, followed by the migration of the phosphorus-containing group from carbon to oxygen. This process can be catalyzed by bases. For the reverse reaction, the phosphate-phosphonate rearrangement, the presence of a substituent that can stabilize a negative charge on the carbon atom is often required. rsc.org
Research on related compounds has shown that these rearrangements can be stereospecific. For instance, the rearrangement of diastereomeric α-hydroxyphosphonates derived from cyclic systems has been shown to proceed with retention of configuration at the phosphorus center. rsc.org In acyclic systems, the stereochemical outcome can be more complex and may depend on the specific reaction conditions and the nature of the substituents.
The isomerization of trimethyl phosphite to dimethyl methylphosphonate, a related rearrangement, is a well-established industrial process. google.comgoogle.com This reaction, often catalyzed by Lewis acids or other catalysts, highlights the propensity of certain organophosphorus compounds to undergo intramolecular rearrangements to form more stable P-C bonds from P-O-C linkages in the case of phosphites. google.comgoogle.com
McLafferty Rearrangements and Fragmentation Mechanisms in Related Compounds
The McLafferty rearrangement is a well-known fragmentation reaction in mass spectrometry that involves the transfer of a γ-hydrogen atom to a radical cation, leading to the cleavage of a β-bond. wikipedia.orguobasrah.edu.iq This rearrangement is characteristic of molecules containing a carbonyl group or other unsaturated functionalities and a γ-hydrogen.
In the context of organophosphorus compounds, McLafferty-type rearrangements can also be observed during mass spectrometric analysis. For phosphate esters, this can involve the transfer of a hydrogen atom from the alkyl chain to one of the phosphoryl oxygens, followed by the elimination of a neutral alkene molecule. This process is particularly relevant for understanding the fragmentation patterns of these compounds in mass spectrometry, which is a crucial tool for their identification and structural elucidation.
Studies on the collision-induced dissociation of cationized esters of N-acetylated peptides have demonstrated McLafferty-type rearrangements. While methyl esters primarily show water elimination, ethyl, propyl, and butyl esters exhibit fragmentation consistent with a γ-hydrogen transfer to the C-terminal carbonyl group, resulting in the elimination of an alkene. nih.gov This indicates that the presence of a sufficiently long alkyl chain with accessible γ-hydrogens is a prerequisite for this rearrangement.
For this compound, a McLafferty rearrangement would be plausible if a suitable γ-hydrogen is available. The structure of the 1-methoxyethyl group would need to be considered to determine the feasibility of such a rearrangement. The fragmentation would likely involve the transfer of a hydrogen from the methyl group of the ethyl moiety to a phosphate oxygen, leading to the elimination of ethene.
Electrophilic and Radical Reactions of the Phosphate and Ether Moieties
The reactivity of this compound is dictated by the presence of both a phosphate triester and an ether functional group. These moieties can undergo distinct electrophilic and radical reactions.
Phosphate Moiety:
Phosphate esters are susceptible to nucleophilic attack at the phosphorus center. thieme-connect.de However, they can also exhibit electrophilic character under certain conditions. For instance, the phosphorus atom can be attacked by strong nucleophiles, leading to substitution reactions. The reactivity of the phosphate group is influenced by the nature of the substituents. Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity and enhance its reactivity towards nucleophiles.
Radical reactions involving phosphate esters are also of significant interest, particularly in the context of radiation-induced damage to biological molecules like DNA. Hydroxyl radicals (•OH), for example, can abstract hydrogen atoms from the alkyl groups of phosphate esters, leading to the formation of carbon-centered radicals. acs.orgtandfonline.com These radicals can then undergo further reactions, including cleavage of the phosphate ester bond. acs.orgnih.gov The site of hydrogen abstraction is influenced by the stability of the resulting radical.
Research on glycerol phosphates has shown that the radicals formed by H-abstraction can lead to the elimination of phosphoric acid. tandfonline.com Specifically, β-phospho radicals have been found to undergo rapid elimination of H3PO4. acs.org
Ether Moiety:
The ether linkage in this compound can also participate in specific reactions. Ethers are generally quite stable but can be cleaved under harsh conditions, such as with strong acids. In the context of radical reactions, the carbon atoms adjacent to the ether oxygen are susceptible to hydrogen abstraction, forming α-ether radicals. These radicals can then undergo various rearrangements or fragmentation reactions.
Interactions with Solvents and Other Chemical Species
The reactivity and reaction mechanisms of this compound are significantly influenced by its interactions with the surrounding solvent and other chemical species.
Solvent Effects:
The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving phosphate esters. frontiersin.orgresearchgate.net Polar protic solvents, such as water, can solvate both the ground state and transition state of a reaction through hydrogen bonding. In contrast, polar aprotic solvents, like dimethyl sulfoxide (DMSO), can lead to significant rate enhancements for certain phosphoryl transfer reactions by destabilizing the ground state of the anionic nucleophile and the phosphate ester through reduced hydrogen bonding. frontiersin.orgacs.org
For instance, the hydrolysis of the dianion of p-nitrophenyl phosphate is accelerated by a factor of 10^6 to 10^7 in aqueous DMSO compared to water. acs.org The effect of the solvent on the stability of the ground and transition states can sometimes even alter the reaction mechanism. frontiersin.orgresearchgate.net The solvolysis of phosphate monoester dianions is significantly faster in less polar solvents like tert-butyl alcohol and tert-amyl alcohol compared to water, an effect attributed to entropic factors. acs.org
Interactions with Other Chemical Species:
The reactivity of this compound can also be modulated by its interaction with other chemical species, such as metal ions or catalysts. Metal ions can coordinate to the oxygen atoms of the phosphate group, which can polarize the P-O bond and make the phosphorus atom more susceptible to nucleophilic attack. This is a common catalytic strategy employed by enzymes that process phosphate esters.
Furthermore, the presence of acids or bases can catalyze hydrolysis and other reactions of the phosphate ester. The specific reaction conditions, including pH and the presence of catalysts, will play a crucial role in determining the fate of this compound. thieme-connect.de
Interactive Data Table: Solvent Effects on Phosphate Ester Reactivity
| Solvent | Dielectric Constant (ε) at 25°C | Effect on Phosphate Ester Reaction Rate | Reference |
| Water | 78.5 | Baseline | frontiersin.org |
| tert-Butyl Alcohol | 11.6 | Slower for monoanion, faster for dianion | frontiersin.orgacs.org |
| tert-Amyl Alcohol | 5.8 | Slower for monoanion, faster for dianion | frontiersin.orgacs.org |
| Dimethyl Sulfoxide (DMSO) (aqueous) | - | Significant rate increase for dianion hydrolysis | frontiersin.orgacs.org |
Spectroscopic Characterization Techniques for Structural Elucidation of 1 Methoxyethyl Dimethyl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Atomic Environment
NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei within a molecule. For 1-Methoxyethyl dimethyl phosphate (B84403), analysis of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei, supplemented by two-dimensional techniques, offers a complete structural confirmation.
Proton (¹H) NMR Analysis for Methoxyethyl and Methyl Environments
The ¹H NMR spectrum of 1-Methoxyethyl dimethyl phosphate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons of the two methyl groups attached to the phosphate oxygen atoms would likely appear as a doublet due to coupling with the phosphorus nucleus. The methoxyethyl moiety would present a more complex set of signals: a singlet for the methoxy group protons, a multiplet for the methylene protons, and a multiplet for the methine proton, with coupling observed between the methylene and methine protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| P-O-CH₃ | 3.7 - 3.9 | d | ³JHP ≈ 11 |
| -O-CH- | 4.8 - 5.2 | m | |
| -CH₂-O- | 3.5 - 3.7 | m | |
| -O-CH₃ | 3.3 - 3.4 | s |
Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the dimethyl phosphate group would appear as a doublet due to coupling with the phosphorus nucleus. The carbons of the methoxyethyl group would also exhibit characteristic chemical shifts, further confirming the structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| P-O-CH₃ | 54 - 56 |
| -O-CH- | 98 - 102 |
| -CH₂-O- | 65 - 69 |
| -O-CH₃ | 58 - 60 |
Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Phosphorus-31 (³¹P) NMR for Phosphate Core Characterization
³¹P NMR is a highly specific technique for characterizing the phosphorus center of organophosphate compounds. For this compound, the ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of the +5 oxidation state of the phosphorus and its bonding environment within the phosphate ester. This technique is particularly useful for confirming the presence and nature of the phosphate core.
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments
To definitively establish the connectivity between the different structural fragments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the C-H bonds within the methoxyethyl and dimethyl phosphate groups. An HMBC experiment would reveal longer-range couplings (typically over two to three bonds), for instance, showing correlations between the protons of the dimethyl phosphate methyl groups and the phosphorus atom, and between the methine proton of the methoxyethyl group and the phosphorus atom, thereby cementing the O-P-O connectivity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Electron Ionization (EI) and Electrospray Ionization (ESI) MS
Under Electron Ionization (EI) conditions, this compound is expected to undergo significant fragmentation. The molecular ion peak may be weak or absent. Characteristic fragment ions would likely arise from the cleavage of the P-O and C-O bonds. For instance, ions corresponding to the loss of a methoxy group, the entire methoxyethyl group, or fragments of the methoxyethyl chain would be anticipated.
Electrospray Ionization (ESI), a softer ionization technique, is more likely to produce a prominent protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight. In tandem MS (MS/MS) experiments, the precursor ion ([M+H]⁺) can be selected and fragmented to provide further structural information. Common fragmentation pathways would involve the neutral loss of methanol or the entire methoxyethyl group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted Ion (m/z) | Identity |
|---|---|---|
| ESI | [M+H]⁺ | Protonated Molecule |
| ESI | [M+Na]⁺ | Sodium Adduct |
| EI/ESI-MSMS | [M-OCH₃]⁺ | Loss of Methoxy Group |
| EI/ESI-MSMS | [M-CH(OCH₃)CH₃]⁺ | Loss of Methoxyethyl Group |
Note: This is a predicted data table based on common fragmentation patterns of organophosphates. Actual experimental values and relative abundances may vary.
Collision-Induced Dissociation (CID) Fragmentation Pathways
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique that provides structural information by fragmenting a selected precursor ion. wikipedia.org For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collisions with neutral gas molecules. The fragmentation pathways are predictable based on the structure of analogous organophosphorus compounds. qut.edu.aumdpi.com
The primary fragmentation would likely involve cleavages at the phosphoester and ether bonds. Key fragmentation pathways for alkyl phosphates often involve McLafferty-type hydrogen rearrangements, leading to the gradual cleavage of substituent groups. mdpi.com A characteristic fragmentation pathway for many organophosphates is the formation of the stable phosphoric acid ion [H₄PO₄]⁺ at m/z 99.
Expected fragmentation for this compound would include:
Neutral loss of the methoxyethyl group (C₃H₈O): This would result in the formation of a protonated dimethyl phosphate fragment.
Cleavage of the C-O ether bond: This could lead to fragments corresponding to the methoxyacetyl group and the dimethyl phosphate moiety.
Loss of methanol (CH₃OH) from the methoxy groups attached to the phosphorus atom.
Table 1: Predicted CID Fragmentation Pathways for Protonated this compound ([C₅H₁₃O₅P + H]⁺, m/z 185.06)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 185.06 | 127.02 | C₂H₄O | Cleavage and rearrangement of the methoxyethyl group. |
| 185.06 | 111.04 | C₃H₆O | Loss of the methoxyethylene moiety. |
| 185.06 | 99.01 | C₅H₁₀O₃ | Formation of the protonated phosphoric acid ion, [H₄PO₄]⁺. mdpi.com |
| 185.06 | 79.02 | C₃H₈O₂ | Loss of the entire 1-methoxyethyl group. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis of Complex Mixtures
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of organophosphorus compounds in complex matrices. nih.govacs.org This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
For the analysis of this compound, reverse-phase chromatography is typically employed. The compound is separated from the sample matrix on a C18 column using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve ionization. mdpi.com
Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive ion mode, to form the protonated molecule [M+H]⁺. In the mass spectrometer, Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion and monitoring a specific, characteristic fragment ion produced through CID. This highly specific detection minimizes matrix interference and allows for low detection limits. nih.govnih.gov
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for compound retention and separation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | m/z 185.06 |
| Product Ion(s) | e.g., m/z 127.02, 99.01 (To be determined experimentally) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. cromlab-instruments.esresearchgate.net While some organophosphorus compounds can be analyzed directly, polar compounds like dialkyl phosphates often require a derivatization step to increase their volatility and thermal stability for GC analysis. digitaloceanspaces.comresearchgate.netresearchgate.netmdpi.comnih.gov
For this compound, derivatization may be necessary to achieve good chromatographic peak shape and prevent degradation in the injector port. analysis.rs Common derivatization reagents for organophosphates include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide). researchgate.netnih.gov
The derivatized analyte is then separated on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. analysis.rs The mass spectrometer, typically operating in electron ionization (EI) mode, generates a characteristic fragmentation pattern that serves as a fingerprint for identification.
Table 3: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization | Silylation (e.g., with BSTFA) or Alkylation |
| GC Column | Low-polarity capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm) analysis.rs |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation of the derivatized analyte |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
| MS Detection | Scan or Selected Ion Monitoring (SIM) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. These methods are complementary and can be used to identify the characteristic vibrational modes of the phosphate and ether linkages within this compound. acs.orgresearchgate.netnih.gov
Characteristic Vibrational Modes of Phosphate and Ether Linkages
The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the phosphate (PO₄) core and the C-O-C ether linkage.
Phosphate Group Vibrations: The dimethyl phosphate group gives rise to several characteristic bands. The asymmetric stretching vibration of the PO₂⁻ group is typically observed as a strong band in the IR spectrum, while the symmetric stretch is prominent in the Raman spectrum. nih.govacs.org The P-O-C stretching vibrations also produce strong, characteristic bands.
Ether Linkage Vibrations: The C-O-C asymmetric stretching vibration of the ether linkage typically appears as a strong, distinct band in the IR spectrum.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| P=O Stretch | 1250 - 1300 | Strong | Medium |
| PO₂⁻ Asymmetric Stretch | ~1200 | Strong | Weak |
| PO₂⁻ Symmetric Stretch | 1080 - 1100 | Medium | Strong |
| P-O-C Stretch | 950 - 1050 | Strong | Medium |
| C-O-C Asymmetric Stretch (Ether) | 1070 - 1150 | Strong | Weak |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |
Note: Actual frequencies may vary based on molecular conformation and intermolecular interactions.
X-ray Emission Spectroscopy (XES) for Electronic Structure Analysis of Phosphorus
X-ray Emission Spectroscopy (XES) is a powerful element-specific technique that provides detailed insights into the electronic structure of an atom by probing its occupied valence orbitals. nih.govrsc.org For this compound, phosphorus Kβ XES can be used to analyze the chemical environment of the phosphorus atom.
Degradation Pathways and Environmental Transformation of 1 Methoxyethyl Dimethyl Phosphate
Hydrolytic Degradation Kinetics under Varied Conditions
Hydrolysis is a key abiotic degradation pathway for organophosphate esters in aqueous environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For simple alkyl phosphate (B84403) esters, hydrolysis generally proceeds slowly under neutral conditions.
Studies on triethyl phosphate (TEP), a structural analogue of 1-Methoxyethyl dimethyl phosphate, indicate its stability in neutral aqueous solutions. The hydrolysis of TEP in neutral water at 101°C has a rate constant of 8.35 x 10⁻⁶ s⁻¹, with an activation enthalpy of 23.4 kcal/mol and an activation entropy of -20 e.u. cdnsciencepub.com. This reaction was found to proceed via a BAL2 mechanism, involving cleavage of the carbon-oxygen bond, and was not catalyzed by 0.5 M sulfuric acid under these conditions cdnsciencepub.com. Under environmental conditions, the half-life for the hydrolytic degradation of TEP is estimated to be between five and ten years oecd.org. Similarly, trimethyl phosphate (TMP) is reported to be stable in neutral, acidic, or alkaline solutions oecd.orgchemicalbook.comtandfonline.comtandfonline.com.
Given the structural similarities, this compound is expected to exhibit slow hydrolytic degradation. The presence of the ether linkage in the methoxyethyl group could potentially influence the hydrolysis rate compared to simple alkyl phosphates, but it is anticipated to remain a slow process under typical environmental conditions.
Table 1: Hydrolytic Degradation Data for Triethyl Phosphate (TEP) as a Structural Analogue
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 8.35 x 10⁻⁶ s⁻¹ | Neutral water, 101°C | cdnsciencepub.com |
| Activation Enthalpy (ΔH) | 23.4 kcal/mol | Neutral water | cdnsciencepub.com |
| Activation Entropy (ΔS) | -20 e.u. | Neutral water | cdnsciencepub.com |
| Half-life (t₁/₂) | 5 - 10 years | Environmental conditions | oecd.org |
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems
The abiotic degradation of this compound in aquatic and terrestrial systems is primarily driven by hydrolysis and photolysis, as discussed in the preceding sections. In aquatic systems, while hydrolysis in the water column is expected to be slow, degradation may be accelerated in the presence of suspended mineral particles that can act as photocatalysts.
In terrestrial systems, the interaction with soil minerals is a critical factor. Iron oxides, such as hematite and goethite, which are common components of soils and sediments, have been shown to facilitate the photodegradation of structurally similar organophosphate esters acs.orglu.se. Therefore, in sunlit soil environments, the photolytic degradation of this compound on mineral surfaces is likely a more significant abiotic degradation pathway than hydrolysis. The mobility of the compound in soil, which is expected to be high based on its likely low octanol-water partition coefficient, will influence its distribution and accessibility to sunlight and reactive mineral surfaces.
Modeling and Prediction of Environmental Fate
For organophosphate esters, multimedia environmental models, such as fugacity models, have been employed to predict their environmental fate. A Level III fugacity model simulation for trimethyl phosphate (TMP) indicates that if released into the air or soil, it is likely to be transported to both water and soil compartments. Due to its low vapor pressure, it is unlikely to partition significantly into the air oecd.org. If released primarily to water, it is expected to remain predominantly in that compartment oecd.org.
Given the structural similarity of this compound to TMP, a similar environmental distribution pattern can be anticipated. It is likely to have a low vapor pressure and high water solubility, leading to a preference for partitioning into the aqueous and soil compartments. Its persistence will be determined by the rates of its degradation processes, with slow hydrolysis and potentially more rapid photolysis on mineral surfaces being the key abiotic transformation pathways.
Table 3: Predicted Environmental Distribution of Trimethyl Phosphate (TMP) using a Generic Level III Fugacity Model
| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment | Reference |
| Air | 10.8 | 44.5 | 44.6 | 0.07 | oecd.org |
| Water | 0.0 | 99.4 | 0.0 | 0.58 | oecd.org |
| Soil | 0.0 | 49.8 | 50.2 | 0.00 | oecd.org |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-methoxyethyl dimethyl phosphate in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste contractors to avoid environmental contamination . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup, as hydrolysis may release toxic byproducts .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine NMR and IR spectroscopy:
- ³¹P NMR : Look for a singlet near δ 0 ppm (dimethyl phosphate groups) and a split signal for the methoxyethyl moiety, influenced by coupling with adjacent protons .
- IR : Identify P=O stretches at ~1250–1300 cm⁻¹ and C-O-P vibrations at ~1050 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks, with fragmentation patterns confirming ester linkages .
Q. What solvent systems are optimal for dissolving this compound in experimental workflows?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., acetone, ethanol) due to its phosphate ester backbone. For aqueous compatibility, use mixed solvents like methanol:water (90:10) to prevent hydrolysis during storage .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolysis of this compound under aqueous conditions?
- Methodological Answer : Hydrolysis proceeds via β-elimination, where the methoxyethyl group forms a radical intermediate (CH₃O-C₂H₄•) that reacts with water to yield phosphoric acid and ethylene derivatives. This stepwise process is pH-dependent: acidic conditions favor protonation of the phosphate oxygen, accelerating cleavage. Isotopic labeling (e.g., deuterated water) can track reaction pathways .
Q. How can computational modeling predict the conformational stability of this compound in biological matrices?
- Methodological Answer : Perform ab initio calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy minima for gauche-gauche (g,g) and trans-gauche (t,g) conformers. Vibrational frequency analysis correlates with experimental IR/Raman data to validate the dominant g,g conformation, which mimics nucleic acid phosphodiesters .
Q. What strategies resolve contradictions in NMR data for phosphorylated derivatives of this compound?
- Methodological Answer : Discrepancies in ³¹P chemical shifts often arise from solvent polarity or counterion effects. Use solid-state NMR with ammonium dihydrogen phosphate (ADHP) as an external reference to standardize shielding tensors. Paramagnetic relaxation agents (e.g., CuCl₂) can enhance signal resolution in crowded spectra .
Q. How does the compound’s reactivity vary in radical-mediated degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
